5-Methoxycarbonylmethyl-2-thiouridine

Übersicht

Beschreibung

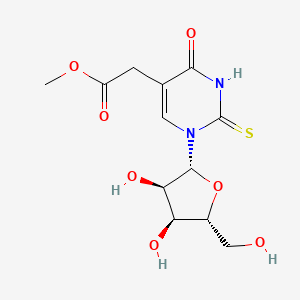

5-methoxycarbonylmethyl-2-thiouridine is a thiouridine that is 2-thiouridine bearing an additional methoxycarbonylmethyl substituent at position 5 on the thiouracil ring. It is a thiouridine and a methyl ester.

Wissenschaftliche Forschungsanwendungen

Role in tRNA Modification

Biological Significance:

The modification of tRNA with 5-methoxycarbonylmethyl-2-thiouridine is critical for the proper functioning of the wobble position in codon-anticodon interactions. This modification enhances the accuracy and efficiency of protein translation by stabilizing the tRNA structure and improving its interaction with ribosomes.

Case Studies:

- Research has demonstrated that mcm5s2U is conserved across eukaryotic species, indicating its fundamental role in cellular processes. For instance, studies using Kluyveromyces lactis as a model organism have shown that mcm5s2U modification is essential for tRNA stability and function during translation under stress conditions .

- In Arabidopsis thaliana, the elongator complex, which is responsible for adding mcm5s2U to tRNAs, has been linked to cell cycle progression and leaf patterning, highlighting its importance beyond mere translation .

Molecular Biology Applications

Detection and Assay Development:

The development of assays to monitor mcm5s2U levels in tRNA has been facilitated by the use of γ-toxin endonuclease. This enzyme cleaves tRNAs containing mcm5s2U, allowing researchers to quantify its presence through techniques like northern blotting and quantitative PCR.

Research Findings:

- A study demonstrated that this assay could detect mcm5s2U across various eukaryotic organisms, including protozoans and mammalian cells, confirming the evolutionary conservation of this modification . The ability to monitor mcm5s2U levels provides insights into cellular responses to oxidative stress and other environmental factors.

Therapeutic Potential

Anticancer Research:

The unique properties of mcm5s2U have led to investigations into its potential as a therapeutic agent. Modifications in RNA can influence gene expression and cellular signaling pathways, making them targets for cancer therapy.

Case Studies:

- Research indicates that compounds similar to mcm5s2U may affect tumor cell proliferation by altering RNA stability and function. Investigations into nucleoside analogs incorporating this modification are ongoing, aiming to develop novel anticancer drugs .

Chemical Synthesis Applications

Building Block in Organic Chemistry:

In synthetic chemistry, this compound serves as a versatile building block for creating more complex nucleoside derivatives. Its unique structure allows for various chemical reactions, including oxidation and substitution.

Synthesis Techniques:

- Common synthetic routes involve modifying uridine through nucleophilic substitution reactions to introduce the methoxycarbonylmethyl group and thiolating agents for sulfur incorporation . This versatility makes it valuable in both academic research and industrial applications.

Eigenschaften

IUPAC Name |

methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O7S/c1-20-7(16)2-5-3-14(12(22)13-10(5)19)11-9(18)8(17)6(4-15)21-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,22)/t6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZXTFWTDIBXDF-PNHWDRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277755 | |

| Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20299-15-4 | |

| Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20299-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.